molecular formula C11H11N B116671 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5840-01-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B116671
CAS No.: 5840-01-7
M. Wt: 157.21 g/mol
InChI Key: QCCKSFHMARIKSK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound Lilolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKSFHMARIKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576238
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-01-7
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lilolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (37.5 g, 0.186 mol), copper chromite (13.5 g, 43 mmol) and quinoline (180 ml) were heated with stirring to 185° C. for 2 hours. The mixture was cooled, diluted with dichloromethane (1 L) and filtered over hyflo. The filtrate was washed with 2 M hydrochloric acid (2×600 ml) and twice with 2 M sodium hydroxide (150 ml) before being evaporated to dryness. The residue was purified by silica gel chromatography, eluting with a ethyl acetate/hexanes (1:6) to afford 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (21 g, 72%) as a pale yellow solid. 1H NMR (CDCl3) 400 MHz δ: 7.44 (dd, 1H, J=0.8 and 7.6 Hz), 7.07 (d, 1H, J=3.2 Hz), 7.01 (t, 1H, J=7.2 Hz), 6.9 (dd, 1H, J=0.8 and 6.8 Hz), 6.43 (d, 1H, J=3.2 Hz), 4.16 (t, 2H, J=6 Hz), 2.99 (t, 2H, J=6.4 Hz), 2.24 (m, 2H).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of lilolidine?

A1: Lilolidine has the molecular formula C12H13N and a molecular weight of 171.24 g/mol.

Q2: What spectroscopic data is available for lilolidine?

A2: Researchers have characterized lilolidine using various spectroscopic techniques, including:

  • NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the lilolidine molecule. [, , , ]
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of lilolidine, aiding in structural elucidation. [, , ]
  • Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the lilolidine molecule, such as the presence of C-H, C-N, and aromatic ring vibrations. [, ]

Q3: What are some common synthetic routes to access lilolidine and its derivatives?

A3: Several synthetic approaches have been developed for lilolidine and its derivatives, including:

  • Palladium-Catalyzed C-H Arylation: This method enables the regioselective arylation of lilolidine at different positions, offering access to diversely substituted lilolidine derivatives. []
  • Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This tandem reaction sequence provides an efficient route to construct lilolidine frameworks from readily available N-aryl propargylamines. []
  • Polyphosphoric Acid-Assisted Cyclization: This approach involves the cyclization of N-aryl allylanilines in the presence of polyphosphoric acid, affording lilolidine derivatives in good yields. [, ]
  • [2,3]-Sigmatropic Rearrangements: This strategy utilizes a rearrangement reaction to convert tetrahydroquinoline into substituted lilolidine derivatives. [, ]
  • Copper-Catalyzed C-N Bond Formation: This method allows for the introduction of various substituents at the 2-position of the lilolidine scaffold. [, ]

Q4: Can lilolidine undergo further chemical transformations?

A4: Yes, lilolidine can undergo various transformations, including N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions, enabling the synthesis of a wide range of C-8 substituted quinoline derivatives. []

Q5: How does the presence of substituents on the lilolidine scaffold affect its reactivity?

A5: The reactivity of lilolidine derivatives can be influenced by the electronic and steric properties of the substituents present. For instance, bulky substituents at specific positions might hinder certain reactions due to steric hindrance.

Q6: What are the potential applications of lilolidine and its derivatives?

A6: Lilolidine derivatives exhibit a range of biological activities, making them attractive targets for medicinal chemistry research:

  • Dopaminergic Activity: Lilolidine derivatives have shown potential as central dopaminergic agents, offering promise for treating neurodegenerative disorders like Parkinson's disease. []
  • Anticoagulant Activity: Certain lilolidine derivatives display anticoagulant properties, suggesting their potential use in preventing blood clot formation. []

Q7: Are there any natural products that contain the lilolidine core structure?

A7: While lilolidine itself is not found in nature, its structural analog, julolidine, is present in several alkaloids, highlighting the potential of this class of compounds as biologically relevant scaffolds. []

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